molecular formula C17H13N3O B10973204 (2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)prop-2-enamide

(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)prop-2-enamide

Cat. No.: B10973204
M. Wt: 275.30 g/mol
InChI Key: OZRWXGUYHXFVPI-XYOKQWHBSA-N
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Description

(E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE typically involves the reaction of 9-methyl-9H-carbazole with a suitable cyano-containing reagent under specific conditions. One common method involves the use of a base-catalyzed reaction to form the propenamide linkage. The reaction conditions often include:

    Reagents: 9-methyl-9H-carbazole, cyanoacetic acid or its derivatives, and a base such as sodium hydroxide or potassium carbonate.

    Solvents: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of (E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyano and propenamide groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

(E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE involves its interaction with molecular targets and pathways. In the context of OLEDs, the compound exhibits electroluminescence due to the intramolecular charge transfer from the carbazole donor to the cyano acceptor . This charge transfer results in the emission of light when an electric field is applied.

Comparison with Similar Compounds

Similar Compounds

    2-CYANO-3-(9H-CARBAZOL-3-YL)-2-PROPENAMIDE: Lacks the methyl group on the carbazole moiety.

    2-CYANO-3-(9-ETHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE: Contains an ethyl group instead of a methyl group.

    2-CYANO-3-(9-PHENYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE: Features a phenyl group on the carbazole moiety.

Uniqueness

(E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE is unique due to the presence of the methyl group on the carbazole moiety, which can influence its electronic properties and reactivity. This structural variation can lead to differences in its photophysical and electroluminescent properties compared to similar compounds .

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

(E)-2-cyano-3-(9-methylcarbazol-3-yl)prop-2-enamide

InChI

InChI=1S/C17H13N3O/c1-20-15-5-3-2-4-13(15)14-9-11(6-7-16(14)20)8-12(10-18)17(19)21/h2-9H,1H3,(H2,19,21)/b12-8+

InChI Key

OZRWXGUYHXFVPI-XYOKQWHBSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)C3=CC=CC=C31

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C(C#N)C(=O)N)C3=CC=CC=C31

Origin of Product

United States

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